molecular formula C9H7Cl2FO B15385394 1-Chloro-1-(4-chloro-3-fluorophenyl)propan-2-one

1-Chloro-1-(4-chloro-3-fluorophenyl)propan-2-one

Cat. No.: B15385394
M. Wt: 221.05 g/mol
InChI Key: VRQFJZKEFHTCFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-1-(4-chloro-3-fluorophenyl)propan-2-one is a halogenated propan-2-one derivative featuring a dichlorofluorophenyl substituent. This compound is characterized by a ketone group at the second carbon and a chlorine atom at the first carbon of the propane backbone, with a 4-chloro-3-fluorophenyl group attached to the same carbon. The presence of electron-withdrawing substituents (Cl and F) on the aromatic ring enhances the electrophilicity of the carbonyl group, making it reactive toward nucleophilic additions and substitutions. Its applications likely include roles as an intermediate in pharmaceuticals, agrochemicals, or materials science, though specific uses are inferred from structurally related compounds.

Properties

Molecular Formula

C9H7Cl2FO

Molecular Weight

221.05 g/mol

IUPAC Name

1-chloro-1-(4-chloro-3-fluorophenyl)propan-2-one

InChI

InChI=1S/C9H7Cl2FO/c1-5(13)9(11)6-2-3-7(10)8(12)4-6/h2-4,9H,1H3

InChI Key

VRQFJZKEFHTCFF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC(=C(C=C1)Cl)F)Cl

Origin of Product

United States

Biological Activity

1-Chloro-1-(4-chloro-3-fluorophenyl)propan-2-one, also known by its CAS number 1804209-89-9, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive understanding of its applications in medicinal chemistry.

  • Molecular Formula : C10H9Cl2FO
  • Molecular Weight : 235.08 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves the reaction of appropriate chlorinated phenyl derivatives with propanone precursors. Various methods have been reported, including the use of polyphosphoric acid as a catalyst in cyclization reactions .

Biological Activity

The biological activity of this compound has been investigated across several studies, focusing on its antibacterial, antifungal, and antitumor properties.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial activity. For instance, derivatives of chlorinated phenyl compounds have shown effectiveness against various strains of bacteria, including Staphylococcus aureus and Escherichia coli . The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.0039 to 0.025 mg/mL, demonstrating potent antibacterial properties.

Antifungal Activity

In addition to antibacterial effects, studies have reported antifungal activities for related compounds. The mechanisms often involve disruption of fungal cell membranes or interference with critical metabolic pathways within the fungi .

Antitumor Activity

Emerging data suggests that this compound may also possess antitumor properties. In vitro studies have indicated that it can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of apoptotic proteins .

Case Studies

Several case studies highlight the biological efficacy of this compound and its analogs:

  • Study on Antibacterial Efficacy :
    • A study evaluated the antibacterial activity of synthesized derivatives against multiple bacterial strains. The results showed that certain modifications to the chlorinated phenyl ring enhanced activity significantly compared to unmodified analogs.
  • Antifungal Screening :
    • Another research effort focused on the antifungal potential of these compounds against Candida species. The results indicated a dose-dependent response, with higher concentrations leading to increased inhibition of fungal growth.
  • Antitumor Mechanisms :
    • A recent study investigated the mechanisms by which these compounds induce apoptosis in cancer cell lines. The findings suggested that they engage multiple signaling pathways, leading to cell cycle arrest and increased rates of programmed cell death .

Data Tables

Biological Activity MIC (mg/mL) Target Organisms
Antibacterial0.0039 - 0.025Staphylococcus aureus, E. coli
AntifungalVariesCandida spp., Aspergillus spp.
AntitumorVariesVarious cancer cell lines

Comparison with Similar Compounds

1-Amino-3-(4-chloro-3-fluorophenyl)propan-2-one hydrochloride

  • Structure: Replaces the 1-chloro group with an amino group (-NH₂) and includes a hydrochloride salt.
  • Molecular Formula: C₉H₁₀Cl₂FNO; Molecular Weight: 238.09 .
  • Key Differences: The amino group introduces basicity and hydrogen-bonding capability, enhancing solubility in polar solvents. The hydrochloride salt further increases ionic character, distinguishing it from the neutral target compound.

1-Chloro-1-(4-fluorophenyl)propan-2-one

  • Structure : Lacks the 4-chloro substituent on the phenyl ring compared to the target compound.
  • Molecular Formula : C₉H₈ClFO; Molecular Weight : 186.61; CAS : 23211-68-9 .

(E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one

  • Structure: Chalcone derivative with an α,β-unsaturated ketone (enone system).
  • Key Differences : Conjugation between the carbonyl and aromatic rings enhances stability and enables Michael addition reactions. The extended π-system is absent in the saturated target compound .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties
Target Compound C₉H₇Cl₂FO ~220.02* 1-Cl, 4-Cl-3-F-C₆H₃ High electrophilicity due to dual Cl/F
1-Amino-3-(4-chloro-3-fluorophenyl)propan-2-one HCl C₉H₁₀Cl₂FNO 238.09 1-NH₂ (HCl salt), 4-Cl-3-F-C₆H₃ Polar, ionic, enhanced solubility
1-Chloro-1-(4-fluorophenyl)propan-2-one C₉H₈ClFO 186.61 1-Cl, 4-F-C₆H₄ Lower halogenation reduces reactivity
1-(4-Chlorophenylimino)-1(phenylhydrazono)-propan-2-one C₁₅H₁₂ClN₃O 285.73 Imino and hydrazone groups Potential corrosion inhibitor (e.g., ~88–91% efficiency)

*Estimated based on analogous compounds.

Crystallographic and Spectroscopic Data

  • Crystallography : Structures like 1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one exhibit planar arrangements and intermolecular hydrogen bonding (N–H⋯O), influencing packing and stability .
  • Spectroscopy : IR and NMR data for related compounds (e.g., ) confirm ketone carbonyl stretches (~1700 cm⁻¹) and aryl proton environments.

Q & A

Q. What are the optimized synthetic routes for 1-Chloro-1-(4-chloro-3-fluorophenyl)propan-2-one, and how do reaction conditions influence yield and purity?

The compound can be synthesized via Friedel-Crafts acylation using a substituted benzene derivative (e.g., 4-chloro-3-fluorobenzene) and a chlorinated acyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key variables include:

  • Catalyst loading : Excess AlCl₃ may lead to side reactions, while insufficient amounts reduce acylation efficiency.
  • Temperature : Optimal yields are achieved under reflux (e.g., 80–100°C in dichloromethane).
  • Purification : Column chromatography or recrystallization (using ethanol/water mixtures) improves purity .

Example protocol:

StepParameterConditionYield
AcylationCatalyst (AlCl₃)1.2 eq.75%
PurificationSolvent systemEthanol:H₂O (3:1)>95% purity

Q. How can spectroscopic techniques (NMR, IR) differentiate this compound from structurally similar analogs?

  • ¹H NMR : The ketone proton (α to Cl) appears as a singlet at δ 4.1–4.3 ppm. The aromatic protons split into distinct multiplet patterns due to para-chloro and meta-fluoro substituents.
  • ¹³C NMR : The carbonyl carbon resonates at δ 205–210 ppm, while Cl and F substituents deshield adjacent carbons by 5–10 ppm .
  • IR : Strong C=O stretch at ~1700 cm⁻¹ and C-Cl/F stretches at 750–600 cm⁻¹ .

Q. What preliminary assays are recommended to evaluate the compound’s bioactivity?

  • Enzyme inhibition : Screen against kinases or cytochrome P450 isoforms using fluorogenic substrates.
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
  • Solubility : Use shake-flask method in PBS (pH 7.4) to determine logP and guide dosing .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict reactivity and target interactions?

  • Density Functional Theory (DFT) : Calculate electrophilic Fukui indices to identify reactive sites (e.g., chloro and ketone groups). B3LYP/6-31G(d) basis sets provide accurate HOMO-LUMO gaps for reaction feasibility .
  • Docking : Use AutoDock Vina to model binding to biological targets (e.g., EGFR kinase). The trifluoromethyl group enhances hydrophobic interactions in active sites .

Example DFT results:

PropertyValue
HOMO (eV)-6.2
LUMO (eV)-1.8
Band Gap4.4

Q. What strategies resolve contradictions in crystallographic data during structure refinement?

  • SHELXL refinement : Apply TWIN/BASF commands for twinned crystals. Use R1/wR2 convergence (<5% discrepancy) and check ADPs for disordered atoms .
  • Validation : Compare CIF files with PLATON to detect symmetry errors. For example, misassigned space groups (e.g., P2₁/c vs. Pna2₁) can distort Cl/F positions .

Q. How do substituent effects (Cl, F, ketone) influence reaction mechanisms in nucleophilic substitutions?

  • Kinetic studies : Monitor Cl displacement by thiols (e.g., benzyl mercaptan) via LC-MS. The electron-withdrawing F group increases electrophilicity at the carbonyl carbon, accelerating SN2 rates.
  • Isotopic labeling : Use ¹⁸O-labeled ketone to track intermediate formation in hydrolysis .

Comparative reactivity:

SubstituentRelative Rate (k)
4-Cl-3-F1.0
4-Cl0.6
4-F0.8

Q. What methodologies validate interactions between this compound and biomolecules (e.g., proteins, DNA)?

  • SPR/Biacore : Measure binding affinity (KD) to immobilized targets (e.g., BSA for plasma protein binding).
  • ITC : Quantify thermodynamic parameters (ΔH, ΔS) for enzyme-inhibitor complexes.
  • X-ray crystallography : Co-crystallize with human serum albumin to identify binding pockets .

Data Contradiction Analysis

Q. How to address discrepancies in bioactivity data across studies?

  • Meta-analysis : Normalize data using Z-score scaling to account for assay variability (e.g., cell line heterogeneity).
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to identify outliers .

Q. Why do synthetic yields vary with solvent polarity, and how to optimize?

Polar aprotic solvents (DMF, DMSO) stabilize intermediates but may hydrolyze the chloro group. A mixed solvent system (e.g., toluene:THF 4:1) balances reactivity and stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.